molecular formula C13H30Cl3N3 B2792216 Methylbis[2-(pyrrolidin-1-YL)ethyl]amine trihydrochloride CAS No. 1354503-81-3

Methylbis[2-(pyrrolidin-1-YL)ethyl]amine trihydrochloride

Cat. No.: B2792216
CAS No.: 1354503-81-3
M. Wt: 334.75
InChI Key: AAURWMDJKWVDBU-UHFFFAOYSA-N
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Description

Methylbis[2-(pyrrolidin-1-YL)ethyl]amine trihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of multiple pyrrolidine rings, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylbis[2-(pyrrolidin-1-YL)ethyl]amine trihydrochloride typically involves the reaction of N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine with 2-(pyrrolidin-1-yl)ethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its trihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its trihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Methylbis[2-(pyrrolidin-1-YL)ethyl]amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine rings can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Methylbis[2-(pyrrolidin-1-YL)ethyl]amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methylbis[2-(pyrrolidin-1-YL)ethyl]amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine
  • N-(2-(pyrrolidin-1-yl)ethyl)ethan-1-amine
  • N-methyl-2-(pyrrolidin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)ethan-1-amine

Uniqueness

Methylbis[2-(pyrrolidin-1-YL)ethyl]amine trihydrochloride is unique due to its trihydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications where these properties are advantageous.

Properties

IUPAC Name

N-methyl-2-pyrrolidin-1-yl-N-(2-pyrrolidin-1-ylethyl)ethanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3.3ClH/c1-14(10-12-15-6-2-3-7-15)11-13-16-8-4-5-9-16;;;/h2-13H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAURWMDJKWVDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCCC1)CCN2CCCC2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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